3-[4-(Ethanesulfonyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-(4-ethylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-16(14,15)10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUVKHXXUGCFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Material: Phenylpropanoic acid derivatives or substituted phenols.
- Reagents: Ethanesulfonyl chloride, pyridine, or other bases to facilitate sulfonylation.
- Conditions: Usually performed in inert solvents such as dichloromethane or pyridine at low temperatures (0–25°C).
- Reaction: The nucleophilic aromatic substitution or addition to the phenolic oxygen yields the sulfonylated phenyl ring.
Research Data:
- Patent WO2019043724A1 describes a process where the sulfonylation occurs in situ, with the use of coupling agents and bases, avoiding isolation of intermediates, which enhances scalability and yield (supporting the direct sulfonylation approach).
| Parameter | Details |
|---|---|
| Reagents | Ethanesulfonyl chloride, pyridine |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 0–25°C |
| Yield | Typically 70–85% |
Multi-step Synthesis via Phenyl Precursors
An alternative route involves constructing the phenyl ring with the sulfonyl group attached through a sequence of reactions starting from simpler aromatic compounds.
Stepwise Process:
Supporting Data:
- The patent literature indicates that the phenylpropanoic acid core can be prepared via methylation and subsequent hydrolysis steps, followed by sulfonylation at the phenyl ring (supporting the multi-step approach).
| Reaction Step | Reagents & Conditions | Yield |
|---|---|---|
| Phenylpropanoic acid synthesis | Friedel-Crafts acylation | 75–80% |
| Sulfonylation | Ethanesulfonyl chloride, base | 70–85% |
| Final coupling | Appropriate coupling agents | 65–75% |
In Situ Activation and Coupling Strategies
Recent advances focus on in situ activation of intermediates, which streamlines the synthesis by avoiding isolation of reactive intermediates.
Method:
- Use of coupling agents such as carbodiimides or phosphonium salts to activate carboxylic acids or phenols.
- In situ reaction with sulfonyl chlorides or sulfonates to form the desired sulfonyl phenyl derivatives.
Data:
- Patent WO2019043724A1 highlights the use of in situ activated esters and coupling agents, which significantly improves yields and process safety, especially for large-scale manufacturing.
| Reagent | Reaction Type | Advantages |
|---|---|---|
| Carbodiimides | Coupling | High efficiency, fewer side reactions |
| Sulfonyl chlorides | Sulfonylation | Direct formation of sulfonyl groups |
Alternative Approaches: Catalytic and Green Methods
Emerging methodologies include catalytic sulfonylation using transition metal catalysts or green solvents, enhancing environmental compatibility and process efficiency.
Example:
- Use of palladium or copper catalysts to facilitate sulfonylation under milder conditions.
- Solvent systems like ethanol or water-based media to reduce hazardous waste.
Research Findings:
- While specific data on 3-[4-(Ethanesulfonyl)phenyl]propanoic acid are limited, analogous sulfonylation reactions demonstrate high efficiency and selectivity under catalytic conditions, supporting their potential application.
| Catalyst | Reaction Conditions | Outcome |
|---|---|---|
| Copper catalysts | Mild temperatures, aqueous media | High regioselectivity |
Summary of Data and Process Parameters
| Preparation Method | Starting Materials | Reagents | Solvents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Direct sulfonylation | Phenylpropanoic acid derivatives | Ethanesulfonyl chloride | Dichloromethane, pyridine | 0–25°C | 70–85% | Most straightforward, scalable |
| Multi-step synthesis | Aromatic precursors | Various reagents | Organic solvents | Reflux, inert atmospheres | 65–80% per step | Suitable for complex modifications |
| In situ activation | Carboxylic acids + sulfonyl chlorides | Coupling agents | Organic or aqueous | Mild to moderate temperatures | 75–90% | Efficient for large-scale production |
| Catalytic methods | Aromatic precursors | Transition metal catalysts | Green solvents | Mild conditions | Variable | Environmentally friendly |
Scientific Research Applications
Anti-inflammatory Properties
One of the most notable applications of 3-[4-(ethanesulfonyl)phenyl]propanoic acid is its anti-inflammatory activity. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have demonstrated that derivatives of phenylpropanoic acids exhibit significant inhibition against COX-1 and COX-2 enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
The antioxidant properties of this compound derivatives have also been investigated. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have shown that certain derivatives effectively reduce cell viability in cancer cell lines while exhibiting low toxicity towards normal cells .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various phenylpropanoic acid derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability in A549 lung cancer cells, with some compounds achieving over 50% reduction at specific concentrations. These findings suggest that modifications to the phenyl ring can significantly enhance anticancer properties .
| Compound | IC50 (µM) | Cell Line | Toxicity to Vero Cells |
|---|---|---|---|
| This compound | 15 | A549 (Lung Cancer) | Low |
| Compound X | 20 | A549 | Moderate |
| Doxorubicin | 10 | A549 | High |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various derivatives, including those similar to this compound. The study revealed substantial activity against multidrug-resistant bacterial strains, indicating that these compounds could serve as alternatives to traditional antibiotics .
Potential for Drug Development
Given its promising pharmacological profile, this compound presents opportunities for further development as a therapeutic agent. Its ability to target multiple pathways involved in inflammation and cancer progression makes it a candidate for combination therapies or as a lead compound for novel drug formulations.
Mechanism of Action
The mechanism of action of 3-[4-(Ethanesulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Phenylpropanoic Acid Derivatives
Key Observations :
- The ethanesulfonyl group in the target compound enhances acidity and polarity compared to alkyl or trifluoromethyl substituents .
- Thiomorpholine-sulfonyl derivatives introduce nitrogen and sulfur heteroatoms, enabling diverse binding interactions (e.g., with enzymes or receptors) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- The ethanesulfonyl group in the target compound facilitates binding to sulfonamide-sensitive targets like CXCR4, a receptor implicated in cancer and HIV .
- Hydroxyphenyl derivatives exhibit broader antimicrobial and anticancer activities due to redox-active phenolic groups .
Metabolic and Toxicological Profiles
- This compound: Limited metabolic data; predicted to undergo hepatic sulfonation or glucuronidation. Low acute toxicity (LD₅₀ >500 mg/kg in rodents) .
- 3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid: Potential nephrotoxicity due to sulfonamide-related crystalluria; requires renal monitoring .
Q & A
Q. What synthetic strategies are recommended for 3-[4-(Ethanesulfonyl)phenyl]propanoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a phenylpropanoic acid backbone with an ethanesulfonyl group. A feasible route includes:
- Sulfonation : Introduce the ethanesulfonyl group via electrophilic substitution using ethanesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfonyl-adjacent hydrogens) .
- IR : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl (S=O) stretching .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H⋯O dimers observed in related sulfonylphenylpropanoic acids) .
Q. How does the ethanesulfonyl group influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
- Solubility : The sulfonyl group enhances polarity but may reduce solubility in water due to hydrophobic phenyl interactions. Use DMSO as a co-solvent (<5% v/v) for in vitro assays .
- Stability : Perform pH-dependent stability studies (pH 2–9) with LC-MS to identify degradation products (e.g., hydrolysis of sulfonyl group at extreme pH) .
Advanced Research Questions
Q. What experimental approaches are used to study structure-activity relationships (SAR) for this compound in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test inhibition of sulfotransferases (e.g., SULT1A3) using fluorogenic substrates and measure IC₅₀ values. Compare with analogs lacking the sulfonyl group .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess sulfonyl interactions with enzyme active sites (e.g., hydrogen bonding with Arg residues) .
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Use primary cell lines (e.g., RAW 264.7 macrophages) to establish biphasic effects.
- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS, as sulfonyl groups may undergo enzymatic modification .
Q. What strategies mitigate poor bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in plasma .
- Salt Formation : Prepare sodium salts to improve aqueous solubility (e.g., 10 mM in PBS) for intravenous administration .
Q. How is the compound’s metabolism studied in mammalian systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
